2,3-Difluorophenyl 4-iodobenzoate
Overview
Description
Scientific Research Applications
Difluoromethylation Processes
The difluoromethylation of compounds like methyl 4-hydroxy-3-iodobenzoate has been explored for use in large-scale chemical production. A practical and safe difluoromethylation protocol using sodium chlorodifluoroacetate was successfully implemented, highlighting potential applications in industrial chemical synthesis (Sperry & Sutherland, 2011).
Thermodynamic Properties
Research on the thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, provides valuable insights into their physical and chemical behaviors, which are crucial for various scientific applications (Tan & Sabbah, 1994).
Catalytic and Synthesis Studies
Studies have also focused on the synthesis and catalytic properties of iodobenzoic acid derivatives. For example, iodocyclization processes have been developed for creating a wide range of 3-iodobenzo[b]furans, showcasing the versatility of these compounds in chemical synthesis (Okitsu et al., 2008).
Environmental Impact and Biodegradation
Investigations into the biodegradation of iodobenzoic acids, including 4-iodobenzoic acid, have been conducted to understand their environmental impact and potential bioremediation strategies. This research is crucial for assessing the ecological consequences of these compounds (Santos, New, & Kingswood, 1999).
Analytical Applications
The application of advanced analytical techniques like inductively coupled plasma mass spectrometry to study the disposition and metabolic fate of iodobenzoic acids in biological systems provides insights into their behavior in living organisms (Jensen et al., 2004).
Cross-Coupling Reactions
Research into the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, such as 4-iodobenzoate, using DFT methodology has broad implications for organic synthesis and pharmaceutical applications (Jover, 2018).
Future Directions
A compound with a similar structure, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, has shown potential as an inhibitor of liver cancer cell proliferation . This suggests that 2,3-Difluorophenyl 4-iodobenzoate and related compounds could have potential applications in medical research.
properties
IUPAC Name |
(2,3-difluorophenyl) 4-iodobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO2/c14-10-2-1-3-11(12(10)15)18-13(17)8-4-6-9(16)7-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBNYJIOFIEAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenyl 4-iodobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.